molecular formula C12H19N3O2 B8027558 tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate

tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate

Cat. No.: B8027558
M. Wt: 237.30 g/mol
InChI Key: UVRXHABLVFPICV-UHFFFAOYSA-N
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Description

This bicyclic heterocycle combines a pyrazolo[4,3-b]pyridine core with a tert-butyl carbamate protecting group. Its structure features a partially saturated pyridine ring fused to a pyrazole, with a methyl substituent at position 2 and a tert-butyloxycarbonyl (Boc) group at position 2.

Properties

IUPAC Name

tert-butyl 2-methyl-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-7-5-6-9-10(15)8-14(4)13-9/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRXHABLVFPICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=NN(C=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyridine structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives .

Scientific Research Applications

tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with various biological activities.

    Medicine: Investigated for its potential therapeutic applications, including as inhibitors of specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate involves its interaction with specific molecular targets. For example, some pyrazolopyridine derivatives act as inhibitors of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially exert anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Pyrazolo-Pyridine Derivatives

Table 1: Key Structural Differences Among Analogues
Compound Name Core Structure Substituents Positional Isomerism
Target compound Pyrazolo[4,3-b]pyridine 2-Methyl, 4-Boc N/A
tert-Butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Pyrazolo[4,3-c]pyridine 3-Amino, 2-Methyl, 5-Boc Pyrazole fused at [4,3-c]
tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate Pyrazolo[4,3-b]pyridine 3-Hydroxy, 6,6-Dimethyl, 4-Boc Additional dimethyl moiety
tert-Butyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate Pyrido[4,3-b]indole (γ-carboline) 8-Methyl, 2-Boc Indole-based core

Key Observations :

  • Substituent Effects : The hydroxyl and dimethyl groups in the 6,6-dimethyl analogue () increase steric hindrance and polarity compared to the target compound.
  • Core Heterocycle : Pyrido[4,3-b]indole derivatives () replace the pyrazole with an indole, expanding π-conjugation and altering bioactivity.

Insights :

  • Pyridoindole derivatives () generally exhibit high yields (82–87%), suggesting robust synthetic routes.
  • The target compound’s synthesis likely requires similar Boc-protection strategies but may face challenges in regioselectivity due to the pyrazolo[4,3-b]pyridine core.

Spectroscopic and Crystallographic Data

Table 3: Spectral Comparison
Compound IR (cm⁻¹) $ ^1 \text{H-NMR} $ (δ, CDCl₃) Crystallographic Data
Target compound Not reported Expected peaks: ~1.50 ppm (tert-butyl), ~2.44 ppm (methyl) Not reported
tert-Butyl 8-methyl-pyrido[4,3-b]indole 1,665 (C=O), 3,307 (N–H) δ 1.50 (Boc), 2.44 (methyl), 7.81 (aromatic H) N/A
tert-Butyl 3-amino-2-methyl-pyrazolo[4,3-c]pyridine Not reported δ 1.50 (Boc), 2.80–3.81 (saturated CH₂) Triclinic, P1 space group, a = 6.315 Å

Analysis :

  • The Boc group’s $ ^1 \text{H-NMR} $ signal (~1.50 ppm) is consistent across analogues .
  • IR carbonyl stretches (~1,665 cm⁻¹) confirm Boc protection in indole derivatives .

Biological Activity

tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The following sections explore its synthesis, mechanisms of action, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves cyclization reactions of specific precursors. A common method includes the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This method can be optimized for industrial production by using efficient catalysts and solvents to enhance yield.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. One significant mechanism involves the inhibition of tropomyosin receptor kinases (TRKs), which play crucial roles in cell proliferation and differentiation. By inhibiting these kinases, the compound may exhibit potential anti-cancer effects .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit TRKs and potentially suppress tumor growth.
  • Anti-inflammatory Effects : Some studies have shown that related compounds exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), particularly COX-2 .

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies demonstrated that certain pyrazolopyridine derivatives effectively inhibit cancer cell lines through TRK inhibition. The IC50 values for these compounds ranged significantly depending on the specific derivative and cancer type .
  • Anti-inflammatory Activity : A study reported that related compounds showed notable inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Data Table: Biological Activities Overview

Activity TypeMechanismIC50 Values (μmol)Reference
AnticancerTRK InhibitionVaries
Anti-inflammatoryCOX-2 Inhibition0.04 ± 0.01

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